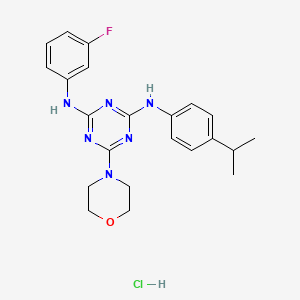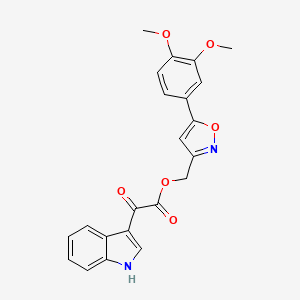
N-(2-methoxypyrimidin-5-yl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxypyrimidin-5-yl)cinnamamide, also known as Mocetinostat, is a potent inhibitor of histone deacetylases (HDACs) that has gained significant attention in the field of cancer research. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, thereby promoting chromatin condensation and gene silencing. Mocetinostat has been shown to selectively inhibit class I and IV HDACs, resulting in increased acetylation of histones, transcriptional activation of tumor suppressor genes, and induction of apoptosis in cancer cells.
Aplicaciones Científicas De Investigación
Pharmacological Characterization
N-(2-methoxypyrimidin-5-yl)cinnamamide derivatives have been explored for their pharmacological properties, including acting as potent selective endothelin ET(A) receptor antagonists. Such compounds demonstrate significant inhibition of endothelin-1 binding and endothelin-1-induced vasoconstriction, showcasing their potential in treating cardiovascular diseases and managing endothelin-related pathologies (Yuyama et al., 2003).
Antiviral and Antiretroviral Activities
Studies on 5-substituted-2,4-diaminopyrimidine derivatives have identified marked inhibition against retrovirus replication in cell culture, indicating a promising avenue for antiviral and particularly antiretroviral therapy. These findings underscore the therapeutic potential of methoxypyrimidin derivatives in combating viral infections, including HIV (Hocková et al., 2003).
Agrochemical Applications
Research into novel strobilurin acaricides has led to the development of compounds with significant acaricidal activity, highlighting the role of methoxypyrimidin derivatives in agricultural pest management. These compounds offer an effective control of arachnid pests, contributing to enhanced crop protection strategies (Chai et al., 2011).
Cardioprotective Effects
Investigations into 2-methoxycinnamaldehyde, a compound closely related to N-(2-methoxypyrimidin-5-yl)cinnamamide, have demonstrated its efficacy in reducing rat myocardial ischemia and reperfusion injury. These effects are attributed to the induction of heme oxygenase (HO)-1, showcasing the compound's antioxidant and anti-inflammatory actions beneficial in treating heart diseases (J. Hwa et al., 2012).
Insulin-Releasing Properties
Cinnamic acid derivatives, including those with methoxypyrimidin moieties, have been evaluated for their ability to stimulate insulin secretion from pancreatic beta-cells. This research points to potential applications in managing diabetes mellitus by regulating blood glucose levels through enhanced insulin release (Adisakwattana et al., 2008).
Anti-Ischemic Activity
Cinnamide derivatives have been synthesized and characterized for their anti-ischemic activity, demonstrating significant protective effects on cerebral infarction. These findings suggest potential therapeutic applications in stroke prevention and treatment, further highlighting the diverse pharmacological benefits of N-(2-methoxypyrimidin-5-yl)cinnamamide and its derivatives (Zhong et al., 2018).
Propiedades
IUPAC Name |
(E)-N-(2-methoxypyrimidin-5-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-14-15-9-12(10-16-14)17-13(18)8-7-11-5-3-2-4-6-11/h2-10H,1H3,(H,17,18)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHYPZPWLGVOLC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=N1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxypyrimidin-5-yl)cinnamamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethylphenyl)-8-fluoro-N-(3-isopropoxypropyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2758858.png)


![N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2758862.png)
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(2,5-difluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2758863.png)
![2-[(5-Chloropyrimidin-2-yl)amino]-1-cyclohexylethanol](/img/structure/B2758868.png)



![1-(5-(3-Chlorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-cyclopentylurea](/img/structure/B2758874.png)

![2-Chloro-N-[[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methyl]acetamide](/img/structure/B2758876.png)
![2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2758877.png)
